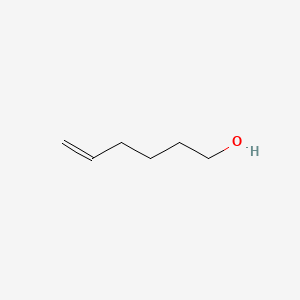

5-Hexen-1-ol

Cat. No. B1630360

Key on ui cas rn:

821-41-0

M. Wt: 100.16 g/mol

InChI Key: UIZVMOZAXAMASY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05981812

Procedure details

The tube reactor was first charged with 10 g of the catalyst from Example 1 and subsequently heated to the desired temperature (450° C.). On reaching a constant temperature, a defined volume flow (1.95 ml/min) of the liquefied starting material (mixture of 80% by weight of hexanediol and 20% by weight of water) in the double-wall dropping funnel was conveyed by means of the metering pump through the vaporizer and superheater tube into the reactor. The temperature was regulated so as to ensure isothermal operating conditions. After leaving the reactor, the gaseous reaction product was condensed in the condenser and the downstream cold trap, collected in the interchangeable receiver and subsequently analyzed by means of gas chromatography and 1H-NMR spectroscopy. In the example described, 34% by weight of 5-hexen-1-ol plus 28% by weight of unreacted 1,6-hexanediol were obtained, which corresponds to a selectivity of 77.9 mol % and a conversion of 64.9%. This gives, as a measure of the catalyst output, a space-time yield of 40.28 mol of 5-hexen-1-ol per liter of catalyst volume and hour.

[Compound]

Name

catalyst

Quantity

10 g

Type

catalyst

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([OH:8])([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:9]>>[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH2:6]([OH:9])[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)(O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

450 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After leaving the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in the condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the downstream cold trap, collected in the interchangeable receiver

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC=C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCO)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |